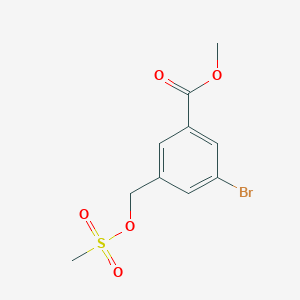
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is a heterocyclic compound that contains both a thiazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring, which is known for its biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3-butyn-2-ol with thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of 2-(2-oxobut-3-yn-2-yl)thiazole-5-carbonitrile.
Reduction: Formation of 2-(2-hydroxybut-3-yn-2-yl)thiazole-5-amine.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiazole ring. This ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-4-carbonitrile
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carboxamide
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position of the thiazole ring. This nitrile group can participate in a variety of chemical reactions, making the compound versatile for further functionalization and application in different fields.
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
InChI Key |
YICWHNNYQGGJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC=C(S1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


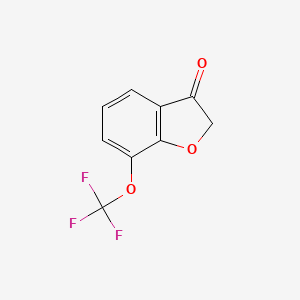
![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
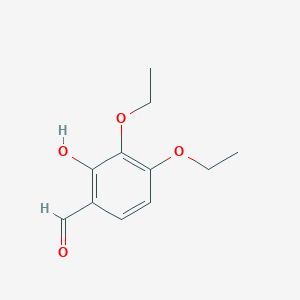



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
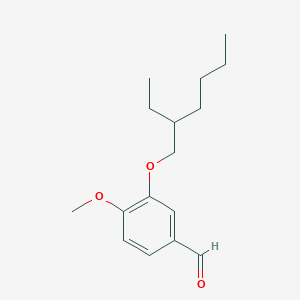

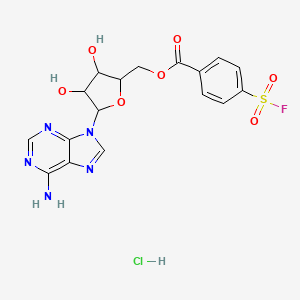
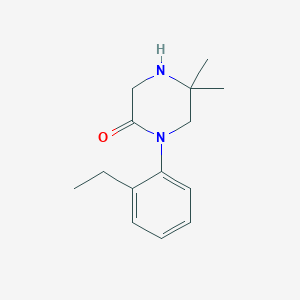
![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)
